3-Amino-1,1-difluoropropan-2-OL
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Overview
Description
Preparation Methods
The synthesis of 3-Amino-1,1-difluoropropan-2-OL can be achieved through several methods. One common synthetic route involves the reaction of 3-amino-2,2-difluoropropan-1-ol with appropriate reagents under controlled conditions . For instance, a solution of 3-amino-2,2-difluoropropan-1-ol in a mixture of tetrahydrofuran (THF) and water can be reacted with di-tert-butyl dicarbonate (Boc2O) at 0°C, followed by stirring at room temperature for 16 hours . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Amino-1,1-difluoropropan-2-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) . Substitution reactions may involve nucleophiles like sodium azide (NaN3) or electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Amino-1,1-difluoropropan-2-OL has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a reactant in the synthesis of pyridopyrimidine-based cannabinoid-1 receptor inverse agonists . Additionally, it is used in the industry for the production of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Amino-1,1-difluoropropan-2-OL involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to interact with enzymes and receptors in biological systems . For instance, its role as a reactant in the synthesis of cannabinoid-1 receptor inverse agonists suggests that it may modulate the activity of this receptor, which is involved in various physiological processes .
Comparison with Similar Compounds
3-Amino-1,1-difluoropropan-2-OL can be compared with other similar compounds such as 3-amino-2,2-difluoropropan-1-ol and 3-amino-1,1-difluoropropan-1-ol . These compounds share similar structural features but differ in the position of the amino and hydroxyl groups. The unique positioning of these functional groups in this compound contributes to its distinct chemical properties and reactivity . This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-amino-1,1-difluoropropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2NO/c4-3(5)2(7)1-6/h2-3,7H,1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVLBJPNWATWIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599007 |
Source
|
Record name | 3-Amino-1,1-difluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433-46-5 |
Source
|
Record name | 3-Amino-1,1-difluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1,1-difluoropropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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